4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide
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Overview
Description
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide is a complex organic compound that features a benzothiazole ring, a pyrrole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative . The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine . The final step involves coupling the benzothiazole and pyrrole intermediates with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI and HOBt in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group on the benzothiazole ring can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Shares the benzothiazole ring but differs in the substituents and overall structure.
2-(1,3-benzothiazol-2-ylthio)succinic acid: Contains a benzothiazole ring but has different functional groups and applications.
Uniqueness
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide is unique due to its combination of a benzothiazole ring, a pyrrole ring, and a benzamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H27N5O2S |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C24H27N5O2S/c1-3-28(4-2)14-13-26-23(31)16-9-11-17(12-10-16)29-15-19(30)21(22(29)25)24-27-18-7-5-6-8-20(18)32-24/h5-12,25,30H,3-4,13-15H2,1-2H3,(H,26,31) |
InChI Key |
AAWSPJJDPILSEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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